molecular formula C10H18Hg B14694382 Dicyclopentylmercury CAS No. 23786-94-9

Dicyclopentylmercury

Cat. No.: B14694382
CAS No.: 23786-94-9
M. Wt: 338.84 g/mol
InChI Key: SMOMRVWKHSXRHD-UHFFFAOYSA-N
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Description

Dicyclopentylmercury is an organomercury compound with the chemical formula ( \text{C}{10}\text{H}{18}\text{Hg} ) It is characterized by the presence of two cyclopentyl groups attached to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopentylmercury can be synthesized through the reaction of cyclopentylmagnesium bromide with mercuric chloride. The reaction typically proceeds as follows: [ \text{2 C}_5\text{H}_9\text{MgBr} + \text{HgCl}_2 \rightarrow \text{(C}_5\text{H}_9\text{)}_2\text{Hg} + \text{2 MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis generally involves the use of organomagnesium reagents (Grignard reagents) and mercuric salts under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dicyclopentylmercury undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercuric oxide and cyclopentane.

    Reduction: Reduction reactions can convert this compound to elemental mercury and cyclopentane.

    Substitution: The cyclopentyl groups can be substituted with other organic groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or organolithium compounds are employed for substitution reactions.

Major Products Formed:

    Oxidation: Mercuric oxide and cyclopentane.

    Reduction: Elemental mercury and cyclopentane.

    Substitution: Various organomercury compounds depending on the substituent introduced.

Scientific Research Applications

Dicyclopentylmercury has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: Studies on the toxicity and biological effects of organomercury compounds often involve this compound.

    Medicine: Research into the potential therapeutic uses and toxicological impacts of organomercury compounds includes this compound.

    Industry: It is used in the development of materials and catalysts that involve mercury-containing compounds.

Mechanism of Action

The mechanism by which dicyclopentylmercury exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, disrupting their function and leading to toxic effects. The pathways involved include the inhibition of enzyme activity and interference with cellular processes.

Comparison with Similar Compounds

    Diphenylmercury: Another organomercury compound with two phenyl groups instead of cyclopentyl groups.

    Dimethylmercury: Contains two methyl groups attached to mercury.

    Diethylmercury: Contains two ethyl groups attached to mercury.

Uniqueness: Dicyclopentylmercury is unique due to the presence of cyclopentyl groups, which impart different chemical and physical properties compared to other organomercury compounds. Its reactivity and applications can vary significantly from those of diphenylmercury, dimethylmercury, and diethylmercury.

Properties

CAS No.

23786-94-9

Molecular Formula

C10H18Hg

Molecular Weight

338.84 g/mol

IUPAC Name

dicyclopentylmercury

InChI

InChI=1S/2C5H9.Hg/c2*1-2-4-5-3-1;/h2*1H,2-5H2;

InChI Key

SMOMRVWKHSXRHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)[Hg]C2CCCC2

Origin of Product

United States

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